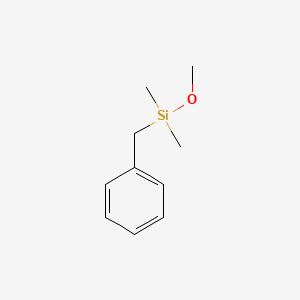

Benzylmethoxydimethylsilane

Description

The Evolving Landscape of Organosilicon Compounds in Chemical Science

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has been a field of significant scientific inquiry since the 19th century. wikipedia.orgencyclopedia.pub These compounds, often similar to conventional organic molecules in being colorless, flammable, and hydrophobic, have found widespread commercial applications in products like sealants, adhesives, and coatings. wikipedia.orgresearchgate.net The introduction of a silicon atom into an organic framework can significantly influence the physical and chemical properties of the resulting molecule due to the nature of the silicon-carbon and silicon-heteroatom bonds. elte.hu Compared to carbon-carbon bonds, silicon-carbon bonds are longer, weaker, and more polarized towards the more electronegative carbon atom. wikipedia.org This inherent polarity and the strength of bonds between silicon and electronegative elements like oxygen render the silicon atom susceptible to nucleophilic attack. wikipedia.org

The trajectory of organosilicon research has evolved from purely academic pursuits to more applied and interdisciplinary fields, including materials science, pharmaceuticals, and catalysis. bohrium.com Recent advancements have highlighted the diverse roles of organosilicon compounds as essential building blocks, synthetic intermediates, and even as catalysts in various chemical transformations. researchgate.netbohrium.com

Structural Characteristics and Chemical Significance of Methoxydimethylsilane Architectures

The methoxydimethylsilane moiety is a key structural motif in a variety of organosilicon compounds. This functional group consists of a silicon atom bonded to a methoxy (B1213986) group (-OCH3), two methyl groups (-CH3), and another organic substituent. The presence of the methoxy group provides a site for facile chemical modification, often through hydrolysis or reaction with nucleophiles, leading to the formation of silanols or other derivatives.

Compounds featuring the methoxydimethylsilane architecture are utilized in diverse applications. For instance, they can act as protecting groups for hydroxyl functionalities in organic synthesis, prized for their stability under certain conditions and selective removal under others. They also serve as precursors in the synthesis of more complex silicon-containing molecules and polymers. The interplay of steric and electronic effects of the substituents on the silicon atom dictates the reactivity and utility of these compounds in specific chemical contexts.

Research Trajectories of Benzylmethoxydimethylsilane: A Contemporary Overview

This compound is an organosilicon compound that incorporates a benzyl (B1604629) group (C6H5CH2-) attached to the silicon atom of a methoxydimethylsilane unit. Current research interest in this compound and related structures appears to be focused on their utility as intermediates in organic synthesis. The presence of the benzyl group offers unique reactivity, while the methoxysilane (B1618054) functionality allows for its participation in reactions typical of this class of compounds. While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its inclusion in chemical supplier catalogs and databases indicates its availability for research and development purposes. aksci.comchemicalbook.comqiaosun.netchembuyersguide.comlookchem.com

Rationale and Scope of the Academic Research Compendium

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. By adhering strictly to a predefined outline, this compendium will systematically explore the known chemical properties and synthetic applications of this specific organosilane. The objective is to create a concise and authoritative resource for chemists and materials scientists interested in the fundamental chemistry of this compound, excluding any information outside the specified topics of its chemical nature and synthetic utility. This focused approach ensures a detailed examination of the compound's core scientific attributes.

Structure

3D Structure

Properties

IUPAC Name |

benzyl-methoxy-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OSi/c1-11-12(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQWLKKNIDPHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzylmethoxydimethylsilane and Analogues

Foundational Synthetic Pathways and Precursors

Traditional methods for synthesizing benzylmethoxydimethylsilane typically involve the coupling of distinct benzyl (B1604629) and methoxydimethylsilyl precursors through nucleophilic substitution reactions. These pathways are characterized by their reliance on highly reactive intermediates.

Direct Functionalization Strategies at the Silicon Center

One of the most direct and widely practiced strategies for forming the C-Si bond in benzylsilanes involves the use of organometallic reagents. sigmaaldrich.com The Grignard reaction is a cornerstone of this approach. tamu.educhem-station.com In this method, a benzyl Grignard reagent, such as benzylmagnesium chloride, is prepared by reacting a benzyl halide with magnesium metal. sigmaaldrich.comgoogle.com This powerful nucleophile then attacks an electrophilic silicon species.

For the synthesis of this compound, the logical electrophile would be methoxydimethylchlorosilane. The Grignard reagent attacks the silicon center, displacing the more labile chloride leaving group in a nucleophilic substitution reaction. gelest.com The reactivity of substituents on silicon generally follows the order Si-Cl > Si-OR, allowing for selective displacement of the chlorine atom while preserving the methoxy (B1213986) group. gelest.com The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. chem-station.comgelest.com

An alternative, though less common, approach involves reversing the polarity of the reactants. This would entail preparing a nucleophilic silyl (B83357) anion and reacting it with an electrophilic benzyl source, such as benzyl chloride.

Table 1: Foundational Synthetic Pathways for this compound

| Reaction Type | Benzyl Precursor (Nucleophile/Electrophile) | Silicon Precursor (Electrophile/Nucleophile) | Key Transformation |

| Grignard Reaction | Benzylmagnesium chloride (Nucleophile) | Methoxydimethylchlorosilane (Electrophile) | Nucleophilic substitution at silicon |

| Silyl Anion Reaction | Benzyl chloride (Electrophile) | Methoxydimethylsilyl anion (e.g., from a silyllithium species) (Nucleophile) | Nucleophilic substitution at carbon |

Carbon-Silicon Bond Formation Techniques (e.g., hydrosilylation)

Hydrosilylation is a powerful, atom-economical method for forming C-Si bonds, typically involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like a double or triple bond. csic.es While not a direct route to this compound from simple precursors, a multi-step pathway utilizing hydrosilylation can be envisioned.

This hypothetical pathway could begin with the hydrosilylation of benzaldehyde (B42025). In this step, a hydrosilane such as diphenylsilane (B1312307) is reacted with benzaldehyde in the presence of a catalyst, often a nickel complex, to form a silyl ether of benzyl alcohol. csic.es Subsequent reduction of this intermediate would yield benzylsilane (B11955767). The final methoxy group could then be installed via methods described in the following section. Lewis acids based on antimony have also been shown to efficiently catalyze the hydrosilylation of benzaldehyde. nih.gov Various catalysts, including potassium carbonate, can promote the reduction of benzaldehyde using polymethylhydrosiloxane (B1170920) (PMHS). researchgate.net

More advanced techniques for direct C-Si bond formation include the catalytic silylation of C-H bonds, which circumvents the need for pre-functionalized starting materials. rsc.orgresearchgate.netnih.gov

Alkoxy Group Manipulation in Silane (B1218182) Synthesis

The formation of the Si-O-C linkage characteristic of an alkoxysilane is a critical step that can be approached in several ways. One of the most common methods involves the reaction of a chlorosilane with an alcohol or an alkoxide. patsnap.com

In the context of this compound, a highly feasible synthetic route would involve the initial synthesis of benzyldimethylchlorosilane. This intermediate could be prepared via the Grignard reaction between benzylmagnesium chloride and dimethyl-dichlorosilane. Following purification, benzyldimethylchlorosilane can be reacted with methanol (B129727). This reaction proceeds readily, often without a catalyst, to eliminate hydrogen chloride and form the desired this compound. The use of a base like a tertiary amine can be employed to scavenge the HCl byproduct.

Alternatively, using sodium methoxide (B1231860) in a manner analogous to the Williamson ether synthesis provides an even more rapid and irreversible route to the product. gordon.edumasterorganicchemistry.compharmdguru.comwikipedia.org The methoxide ion (CH₃O⁻) acts as a potent nucleophile, attacking the electrophilic silicon atom of benzyldimethylchlorosilane and displacing the chloride ion to form sodium chloride and the target ether. wikipedia.org This method is highly efficient for creating Si-O bonds. academie-sciences.fr

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly focuses on catalytic methods that improve efficiency, reduce waste, and allow for the use of more readily available starting materials.

Catalytic Synthesis Protocols for Silicon-Containing Species

The development of catalytic protocols has revolutionized the synthesis of organosilanes. These methods often offer higher selectivity and functional group tolerance compared to traditional stoichiometric reactions. frontiersin.orgrsc.org For benzylsilanes, a particularly powerful strategy is the direct dehydrogenative silylation of benzylic C(sp³)–H bonds. rsc.orgrsc.org

Transition Metal-Mediated Syntheses

Transition metals such as palladium, nickel, and ruthenium are at the forefront of modern catalytic C-Si bond formation. nih.govbeilstein-journals.org These metals can catalyze the direct silylation of C-H bonds, providing an elegant and atom-economical route to organosilanes. nih.gov

For instance, a ceria-supported nickel(0) nanocatalyst has been developed for the undirected and regioselective dehydrogenative silylation of primary benzylic C-H bonds with triethoxysilane. rsc.org This system effectively converts various alkylarenes into the corresponding benzylsilanes without requiring pre-functionalization of the substrate. rsc.org Similarly, ruthenium carbonyl complexes, such as Ru₃(CO)₁₂, have been shown to catalyze the silylation of benzylic C-H bonds with hydrosilanes to furnish benzylsilanes. researchgate.net These methods represent the cutting edge of silane synthesis, offering pathways that are more sustainable than classical methods relying on organometallic reagents. rsc.org

Table 2: Research Findings on Transition Metal-Mediated Synthesis of Benzylsilane Analogues

| Catalyst System | Substrate | Silylating Agent | Product | Yield | Reference |

| Ni/CeO₂–HBpin | Toluene (B28343) | HSi(OEt)₃ | Benzyltriethoxysilane | 79% | rsc.org |

| Ni/CeO₂–HBpin | Ethylbenzene | HSi(OEt)₃ | (1-Silylethyl)benzene | 70% | rsc.org |

| Ni/CeO₂–HBpin | 4-Methylanisole | HSi(OEt)₃ | 1-(Methoxymethyl)-4-(triethoxysilyl)benzene | 81% | rsc.org |

| Ni/CeO₂–HBpin | 4-tert-Butyltoluene | HSi(OEt)₃ | 1-(tert-Butyl)-4-((triethoxysilyl)methyl)benzene | 85% | rsc.org |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, providing a greener and often more selective alternative to metal-based catalysts. In the context of silane synthesis, organocatalytic methods leverage small organic molecules to activate substrates and facilitate bond formation under mild conditions. These methods are particularly valuable for the functionalization of Si-H bonds.

A notable advancement involves the use of photocatalysts, such as the organic dye Eosin Y, to promote the selective functionalization of hydrosilanes. nus.edu.sg In this process, the photocatalyst absorbs light and initiates a hydrogen atom transfer (HAT) from the silane. This generates a silyl radical that can then react with various organic molecules, allowing for the stepwise and controlled introduction of different functional groups onto the silicon atom. nus.edu.sgresearchgate.net This strategy avoids the generation of highly reactive radical intermediates and improves both the atom economy and step efficiency of the synthesis. researchgate.net

Bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base site, are also instrumental. For instance, cinchona alkaloid-derived squaramides have been successfully employed in enantioselective oxa-Michael additions to create chiral organosilicon compounds. nih.gov Similarly, catalysts based on chiral diamines combined with hydrogen-bond donor moieties like thiourea (B124793) or benzenediamine can activate both nucleophiles and electrophiles simultaneously, guiding the stereochemical outcome of the reaction. mdpi.com The development of charge-enhanced organocatalysts, which incorporate formal positive charges into their structure, has been shown to significantly boost catalytic activity, especially in low-polarity solvents, offering a pathway to overcome the often lower activity of organocatalysts compared to their metal-based counterparts. umn.edu

These organocatalytic approaches are central to the synthesis of complex and functionally diverse silanes, including those with stereogenic centers, under environmentally benign conditions. mdpi.comresearchgate.net

Principles of Green Chemistry in Silane Production

The production of organosilanes, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. labdepotinc.comacs.org These principles provide a framework for designing safer, more efficient, and less wasteful chemical processes. silane-chemical.com

Key green chemistry principles applied to silane production include:

Prevention of Waste : This foundational principle emphasizes designing syntheses to produce minimal waste, which is preferable to treating waste after it has been created. labdepotinc.comacs.org

Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. acs.org The shift from traditional chlorosilane-based syntheses, which can generate significant amounts of corrosive hydrogen chloride (HCl) as a byproduct, to alkoxysilane-based routes represents a move toward higher atom economy. mdpi.com

Less Hazardous Chemical Syntheses : This involves using and generating substances that possess little to no toxicity to human health and the environment. labdepotinc.com A significant effort in the industry is to find alternatives to hazardous reagents like chlorosilanes and volatile organic solvents. mdpi.comresearchgate.net The use of alkoxysilanes, which can be derived from alcohols, is considered a greener alternative. mdpi.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalysts, including organocatalysts and enzymes, can be used in small amounts, are often recyclable, and can enable reactions to proceed with high selectivity and efficiency under milder conditions, thus reducing energy consumption. labdepotinc.comacs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. labdepotinc.com Research focuses on using greener solvents or, in some cases, performing reactions under solvent-free (neat) conditions. acs.org

Design for Energy Efficiency : Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure whenever feasible. acs.org Continuous flow processes and highly active catalysts contribute to reducing the energy footprint of silane production. acs.org

Use of Renewable Feedstocks : Whenever practicable, raw materials should be renewable rather than depleting. labdepotinc.com The use of bio-derived alcohols for the synthesis of alkoxysilanes aligns with this principle. researchgate.net

By adhering to these principles, the chemical industry aims to develop more sustainable pathways for silane production that are both economically viable and environmentally responsible. silane-chemical.commdpi.com

Continuous Flow and Automated Synthesis Implementations

Continuous flow chemistry and automated synthesis are transforming the production of organosilanes by offering significant advantages in safety, efficiency, scalability, and process control over traditional batch methods. beilstein-journals.org These modern techniques allow for the precise manipulation of reaction parameters, leading to higher yields and purities. nus.edu.sg

In continuous flow synthesis, reagents are pumped through a network of tubes and reactors, where the reaction occurs. This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small volume of the reactor enhances heat transfer and minimizes risk. beilstein-journals.org For silane synthesis, microflow reactors have been employed, for example, in combination with Eosin Y photocatalysis for the stepwise functionalization of silicon atoms. nus.edu.sg This setup enables on-demand and programmable synthesis, allowing for the creation of silanes with multiple different substituents in a controlled manner. nus.edu.sg The integration of inline purification techniques, such as liquid-liquid extraction or packed-bed scavenger columns, can be telescoped with the synthesis, streamlining the entire process from starting materials to purified product. beilstein-journals.org

Automation is a key component of modern flow synthesis. acs.org Automated systems can control reagent delivery, reaction time, temperature, and pressure with high precision, enabling the rapid optimization of reaction conditions and the construction of libraries of compounds. nus.edu.sg The development of fully automated platforms for the on-demand synthesis of functional organosilanes is an active area of research. nus.edu.sg Such systems can integrate synthesis, work-up, and purification into a single, seamless process, reducing manual labor and improving reproducibility. researchgate.netbeilstein-journals.org The use of hydrosilanes as scavengers in automated glycan assembly (AGA) illustrates how silicon-based reagents are incorporated into sophisticated, automated synthetic protocols. acs.org

These advanced implementations are paving the way for more efficient, safer, and on-demand manufacturing of a wide range of organosilane compounds. thieme.deresearchgate.netacs.org

Methodologies for Purification and Isolation in Organosilane Synthesis

The purification and isolation of the target organosilane from the reaction mixture are critical steps to ensure the final product meets the required purity standards. The choice of method depends on the physical properties of the silane (e.g., boiling point, polarity, stability) and the nature of the impurities. Common strategies involve optimizing reaction conditions to minimize side products, thereby simplifying subsequent purification. mdpi.com However, dedicated purification steps are often unavoidable.

Organosilanes are prone to self-condensation, especially in the presence of moisture, which can lead to the formation of polysiloxane structures. mdpi.com Therefore, purification and storage are often conducted under inert and anhydrous conditions, sometimes at low temperatures or in stabilizing solutions like ethanol (B145695). mdpi.com For certain applications, the use of high molecular weight silane reagents can simplify product isolation, as the silicon-containing byproducts are less volatile and more easily separated. gelest.com In other cases, impurities such as hydrogen-containing silanes can be chemically converted into compounds with significantly different boiling points, facilitating their removal by distillation. google.com

Chromatographic Separation Techniques (e.g., Column Chromatography, Gas Chromatography)

Chromatography is a versatile and powerful set of techniques for the separation, identification, and purification of organosilanes. nih.gov The fundamental principle involves the differential partitioning of components between a stationary phase and a mobile phase. kau.edu.sa

Gas Chromatography (GC) is widely used for the analysis and purification of volatile silanes. In GC, the mobile phase is an inert gas (e.g., helium), and the stationary phase is a liquid or solid coated on the inside of a column. researchgate.net Separation is based on the boiling point and the interaction of the compounds with the stationary phase. dtic.mil For chlorosilane analysis, specific stationary phases like trifluoropropyl methyl silicone have been shown to be effective. dtic.mil The separated components are identified by a detector as they elute from the column. google.com

Column Chromatography , a form of liquid chromatography, is a standard method for purifying less volatile or thermally sensitive organosilanes on a laboratory scale. mdpi.com In this technique, the stationary phase (e.g., silica (B1680970) gel, alumina) is packed into a column, and the crude product mixture is applied to the top. nih.gov A liquid mobile phase (eluent) is then passed through the column, and the components separate based on their affinity for the stationary phase. kau.edu.sa For organoalkoxysilanes, purification by column chromatography can sometimes be improved by adding a small percentage of ethanol to the eluent system to prevent self-condensation on the silica surface. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more advanced form of liquid chromatography that uses high pressure to force the solvent through columns containing smaller particles, providing higher resolution and faster separation times. researchgate.net Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is suitable for separating a wide range of organosilanes. researchgate.net The development of novel stationary phases, often by chemically bonding specific organosilanes to a silica support, allows for tailored separations. nih.gov For instance, the use of 3-mercaptopropylsilatrane (MPS) instead of traditional silanes for surface modification has been shown to create more homogeneous monolayer films, leading to better chromatographic efficiency. nih.gov

| Technique | Stationary Phase Examples | Mobile Phase | Primary Application for Silanes | Key Features |

| Gas Chromatography (GC) | Trifluoropropyl methyl silicone, Polydimethylsiloxane | Inert Gas (Helium, Nitrogen) | Analysis of volatile silanes (e.g., chlorosilanes) | High resolution for volatile compounds; requires thermal stability of analyte. dtic.mil |

| Column Chromatography | Silica Gel, Alumina | Organic Solvents (e.g., Hexane/Ethyl Acetate) | Preparative purification of non-volatile silanes. mdpi.com | Simple, scalable for lab synthesis; can be time-consuming. nih.gov |

| HPLC | C18 (Octadecylsilane), Phenyl, Cyano | Solvent mixtures (e.g., Acetonitrile/Water) | Analytical and preparative separation of a wide range of silanes. | High resolution, speed, and sensitivity; suitable for thermally labile compounds. researchgate.net |

| Gel Permeation (GPC) | Porous polymer gel | Organic Solvents (e.g., THF) | Molecular weight determination of polysiloxanes. mdpi.com | Separates based on molecular size. nih.gov |

Distillation and Crystallization as Purification Strategies

Distillation is a primary technique for purifying liquid organosilanes on both laboratory and industrial scales. It separates components of a liquid mixture based on differences in their boiling points. segovia-hernandez.com

Fractional Distillation : This is the most common method used when the boiling points of the components are close. By using a fractionating column, multiple successive distillations are effectively carried out in a single apparatus. It has been used extensively to purify methylchlorosilanes, where achieving low levels of impurities like MeSiCl₃ in Me₂SiCl₂ is critical for polymerization processes. dtic.mil

Extractive Distillation : This technique is employed when simple distillation is ineffective, particularly for separating azeotropes or compounds with very similar volatilities. It involves adding a third component (an extractive agent or entrainer) to the mixture, which alters the relative volatility of the original components, making them separable. For example, to remove methanol from dimethoxymethylsilane, methyl formate (B1220265) can be added, which forms an azeotrope with methanol that can be distilled off. google.com

Reactive Distillation : This process combines chemical reaction and distillation in a single unit. It is particularly efficient for equilibrium-limited reactions where the continuous removal of a product can drive the reaction to completion. It has been applied to the production of high-purity silanes from the disproportionation of trichlorosilane, where intermediate products are separated as they are formed. segovia-hernandez.com

Crystallization is a solid-liquid separation technique that can yield very pure solid compounds. If the target organosilane is a solid at or near room temperature, or if it forms stable crystalline adducts, crystallization can be an effective purification method. The crude solid is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. dtic.mil This method is also used for purifying solid reagents used in silane chemistry. dtic.mil Both distillation and crystallization are crucial for producing the high-purity silanes required for applications in electronics and materials science. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Benzylmethoxydimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic and organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Benzylmethoxydimethylsilane, a combination of one-dimensional and multi-dimensional NMR techniques offers a comprehensive structural characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the methoxy (B1213986) protons, and the methyl protons attached to the silicon atom.

The aromatic region is expected to show complex multiplets for the phenyl protons. The benzylic methylene protons adjacent to the silicon atom appear as a singlet, as do the methoxy protons and the silicon-bound methyl protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the phenyl ring.

Predicted ¹H NMR Data for this compound (Data predicted using online NMR database tools)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Phenyl Protons (C₆H₅) |

| ~3.45 | Singlet | 3H | Methoxy Protons (O-CH₃) |

| ~2.20 | Singlet | 2H | Benzyl Methylene Protons (Si-CH₂) |

| ~0.10 | Singlet | 6H | Dimethylsilyl Protons (Si-(CH₃)₂) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, allowing for clear resolution of individual carbon signals. libretexts.org

The predicted spectrum for this compound would show distinct peaks for the two methyl carbons attached to silicon, the methoxy carbon, the benzylic methylene carbon, and the four different types of carbons in the phenyl ring (ipso, ortho, meta, and para).

Predicted ¹³C NMR Data for this compound (Data predicted using online NMR database tools)

| Chemical Shift (δ) (ppm) | Assignment |

| ~140 | Phenyl Ipso-Carbon (C-CH₂) |

| ~128.5 | Phenyl Ortho-Carbons |

| ~128.0 | Phenyl Meta-Carbons |

| ~125.0 | Phenyl Para-Carbon |

| ~50.0 | Methoxy Carbon (O-CH₃) |

| ~25.0 | Benzyl Methylene Carbon (Si-CH₂) |

| ~ -2.0 | Dimethylsilyl Carbons (Si-(CH₃)₂) |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR)

Silicon-29 (²⁹Si) NMR is a powerful tool specifically for characterizing organosilicon compounds, despite the low natural abundance (4.7%) and lower sensitivity of the ²⁹Si nucleus. researchgate.net The chemical shift of a silicon nucleus is highly sensitive to its local electronic environment, including the number and type of substituents attached to it. huji.ac.il The chemical shift range for ²⁹Si is extensive, providing excellent dispersion for different silicon environments. huji.ac.ilpascal-man.com

For this compound, the silicon atom is part of a dimethylsiloxy structural unit, commonly referred to as a "D" unit in silicone chemistry (R₂SiO). Based on extensive literature data for similar siloxanes and alkoxysilanes, the ²⁹Si chemical shift for such D-type units typically falls within a well-defined range. The presence of one benzyl and one methoxy group would place the expected signal in the range of approximately +5 to -20 ppm relative to tetramethylsilane (B1202638) (TMS).

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. ugm.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. ugm.ac.id For this compound, a COSY spectrum would be expected to show correlations among the ortho, meta, and para protons of the phenyl ring, confirming their connectivity within the spin system. No other correlations would be expected, as the other proton signals (Si-CH₃, O-CH₃, Si-CH₂) are all singlets with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). ugm.ac.id An HSQC spectrum would definitively link the proton and carbon signals for each C-H bond in the molecule.

The signal for the Si-(CH₃)₂ protons (0.10 ppm) would correlate with the Si-CH₃ carbon signal ( -2.0 ppm).

The Si-CH₂ proton signal (~2.20 ppm) would correlate with the Si-CH₂ carbon signal (~25.0 ppm).

The O-CH₃ proton signal (~3.45 ppm) would correlate with the O-CH₃ carbon signal (~50.0 ppm).

The aromatic protons (~7.20-7.40 ppm) would correlate with their respective phenyl carbon signals (~125.0-128.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). ugm.ac.id This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the benzylic methylene protons (Si-CH₂) to the ipso-carbon of the phenyl ring.

Correlations from the benzylic methylene protons to the silicon-bound methyl carbons.

Correlations from the silicon-bound methyl protons to the benzylic methylene carbon.

Correlations from the methoxy protons to the silicon atom (a ²J_SiH correlation, observable in a ¹H-²⁹Si HMBC experiment).

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It provides crucial information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. tutorchase.com For this compound (Molecular Weight: 180.32 g/mol ), electron ionization (EI) would likely induce reproducible fragmentation. scbt.com

The molecular ion peak ([M]⁺) would be observed at m/z = 180. The fragmentation is dictated by the stability of the resulting ions and neutral fragments. A primary fragmentation pathway would involve the cleavage of the benzyl-silicon bond to form the highly stable benzyl cation ([C₇H₇]⁺), which often rearranges to the tropylium (B1234903) ion. This fragment typically gives a very strong signal at m/z = 91 and is often the base peak in the spectrum of benzyl compounds. docbrown.info Other significant fragmentation pathways could include the loss of a methyl radical or a methoxy radical.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 180 | [M]⁺ | [C₁₀H₁₆SiO]⁺ | Molecular Ion |

| 165 | [M - CH₃]⁺ | [C₉H₁₃SiO]⁺ | Loss of a methyl radical |

| 149 | [M - OCH₃]⁺ | [C₉H₁₃Si]⁺ | Loss of a methoxy radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl/Tropylium cation (likely base peak) |

| 89 | [M - C₇H₇]⁺ | [C₃H₉SiO]⁺ | Loss of a benzyl radical |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental composition from its exact mass, as each unique formula has a distinct mass due to the mass defect of its constituent isotopes. uni-rostock.de

For this compound, the molecular formula is C₁₀H₁₆SiO. scbt.com HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion.

Calculated Exact Mass for [C₁₀H₁₆SiO]⁺: Using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²⁸Si), the calculated monoisotopic mass is approximately 180.1021 .

An experimental HRMS measurement matching this value would provide strong evidence for the elemental formula C₁₀H₁₆SiO, distinguishing it from other potential formulas that might have the same nominal mass.

Elucidation of Fragmentation Pathways

The fragmentation of this compound under mass spectrometry, particularly using electron ionization (EI), can be predicted based on the established fragmentation patterns of related organosilicon compounds, such as benzyl silyl (B83357) ethers and alkoxysilanes. core.ac.ukmdpi.comnih.gov The fragmentation process is primarily dictated by the stability of the resulting ions and neutral fragments.

Key fragmentation pathways for this compound are expected to include:

Benzyl Cleavage: A dominant fragmentation route involves the cleavage of the benzyl-silicon bond. This is driven by the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This is a characteristic fragmentation for benzyl-containing compounds. uni-muenster.de

Alpha-Cleavage (α-cleavage): Loss of a methyl radical (•CH₃) from the silicon atom is a common pathway for trimethylsilyl (B98337) and related alkylsilyl derivatives. nih.govresearchgate.net This results in the formation of a stable siliconium ion [M-15]⁺.

Cleavage of Si-O and O-C Bonds: Fragmentation can occur at the Si-O-C linkage. Cleavage of the Si-O bond can lead to a [M-OCH₃]⁺ ion (loss of a methoxy radical) or a [Si(CH₃)₂CH₂Ph]⁺ ion. Alternatively, cleavage of the O-CH₃ bond can result in the loss of a methyl radical, though this is often less favorable than loss from the silicon atom.

Rearrangement Reactions: Like other silyl ethers, rearrangement reactions can occur. For instance, a McLafferty-type rearrangement is possible if there are suitable gamma-hydrogens, though it is less common for this specific structure. More likely are rearrangements involving the migration of groups to the silicon atom prior to fragmentation. researchgate.net

The resulting mass spectrum would be a composite of these fragmentation events, with the base peak likely corresponding to the tropylium ion (m/z 91) or the [M-15]⁺ ion, depending on the ionization energy. core.ac.ukuni-muenster.de

Table 1: Predicted Major Fragment Ions for this compound in EI-MS

| m/z (Nominal Mass) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 165 | [M - CH₃]⁺ | α-Cleavage: Loss of a methyl radical from Si |

| 149 | [M - OCH₃]⁺ | Cleavage of the Si-O bond |

| 121 | [Si(CH₃)(OCH₃)Ph]⁺ | Rearrangement followed by loss of CH₄ |

| 91 | [C₇H₇]⁺ | Benzyl cleavage to form tropylium ion |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Functional Group Identification via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within this compound based on their characteristic absorption frequencies. scholarsresearchlibrary.comresearchgate.net The IR spectrum is dominated by vibrations of the benzyl group, the Si-O-C linkage, and the Si-CH₃ groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium-Weak |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, Si-CH₃) | Medium-Strong |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1260 | CH₃ Symmetric Bend | Si-(CH₃)₂ | Strong, Sharp |

| 1100-1000 | Si-O-C Asymmetric Stretch | Silyl Ether | Strong |

| ~840-800 | Si-C Stretch / CH₃ Rock | Si-(CH₃)₂ | Strong |

The strong absorption around 1260 cm⁻¹ is a hallmark of the Si-(CH₃)ₓ group, while the intense band in the 1100-1000 cm⁻¹ region confirms the presence of the Si-O-C silyl ether linkage. scispace.com The pattern of C-H out-of-plane bending peaks between 740-700 cm⁻¹ is diagnostic for the monosubstituted benzene (B151609) ring.

Molecular Fingerprinting with Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. up.ac.za While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. youtube.com For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum.

Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the monosubstituted benzene ring typically appears as a strong, sharp band near 1000 cm⁻¹. Other C=C stretching vibrations around 1600 cm⁻¹ are also prominent.

Si-C and Si-O Vibrations: The symmetric stretching of the Si-C bonds and the Si-O-C linkage are expected to be strong in the Raman spectrum, appearing in the 800-600 cm⁻¹ region.

Symmetry Considerations: As an asymmetrical molecule, most of its vibrational modes are theoretically active in both IR and Raman. However, their relative intensities differ significantly, making the two techniques complementary. americanpharmaceuticalreview.com

Table 3: Expected Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3080-3050 | C-H Symmetric Stretch | Aromatic (Phenyl Ring) | Strong |

| ~2910 | C-H Symmetric Stretch | Aliphatic (CH₂, Si-CH₃) | Strong |

| ~1600 | C=C Stretch | Aromatic Ring | Medium |

| ~1000 | Ring Breathing | Monosubstituted Benzene | Strong, Sharp |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bioglobax.com For this compound, the chromophore responsible for UV absorption is the benzyl group. The silicon moiety itself does not absorb in the standard UV-Vis range (200-800 nm).

The UV-Vis spectrum is expected to be similar to that of toluene (B28343) or other simple benzyl derivatives. It will be characterized by:

π → π* Transitions: The primary absorptions arise from the promotion of electrons from π to π* orbitals within the benzene ring.

Absorption Bands: Two main absorption bands are anticipated:

An intense band (the E₂-band) around 210-220 nm.

A weaker, structured band (the B-band) with multiple fine peaks between 250-270 nm. This fine structure is characteristic of the benzene ring and results from vibrational coupling with the electronic transition. oecd.orgoecd.org

The methoxydimethylsilyl substituent may cause a slight red shift (bathochromic shift) and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzene, due to weak electronic interactions (hyperconjugation) with the aromatic ring.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~265 nm | π → π* (B-band) | Benzene Ring |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

However, if a suitable crystal were grown and analyzed, XRD would provide precise data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the preferred orientation of the benzyl and methoxy groups relative to the silicon center.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including intermolecular distances and potential non-covalent interactions (e.g., C-H···π interactions).

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Powder XRD (PXRD) on a microcrystalline sample would yield a diffraction pattern characteristic of its crystalline phase(s). This pattern serves as a fingerprint for identification and can be used to assess sample purity and polymorphism—the existence of different crystal structures for the same compound. osti.gov Analysis of related, more complex benzyl-substituted silane (B1218182) crystal structures reveals that the Si-C and Si-O bond lengths are typically within standard ranges and the molecular conformation is often influenced by steric hindrance and crystal packing forces. rsc.orgresearchgate.netnih.gov

Complementary Spectroscopic and Diffraction Techniques

Other spectroscopic techniques can provide further specialized insights into the properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. unibo.it While this compound is diamagnetic and thus EPR-silent, the technique is invaluable for studying its radical intermediates. For example, upon UV photolysis or thermal decomposition, homolytic cleavage of the C-Si bond could generate a benzyl radical (C₆H₅CH₂•) and a silyl radical (•Si(CH₃)₂OCH₃). grafiati.com EPR spectroscopy could be used to detect and characterize these radicals, providing information about their electronic structure and environment. nih.govresearchgate.net

Mössbauer Spectroscopy: This technique is based on the resonant absorption of gamma rays by specific atomic nuclei. It is highly specific to certain isotopes, most commonly ⁵⁷Fe, ¹¹⁹Sn, and ¹⁵¹Eu. Since this compound contains only carbon, hydrogen, oxygen, and silicon, none of which possess a suitable isotope for conventional Mössbauer spectroscopy, this technique is not applicable for its direct analysis.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. The benzyl chromophore in this compound is expected to be fluorescent. acs.org Upon excitation at a wavelength corresponding to its π → π* absorption band (e.g., ~265 nm), the molecule would be expected to emit light at a longer wavelength (a Stokes shift). The fluorescence spectrum would likely show vibrational fine structure that is a mirror image of the B-band in the absorption spectrum. mdpi.com The quantum yield and lifetime of the fluorescence could be sensitive to the molecular environment, providing information on intermolecular interactions and dynamics.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Toluene |

| Benzyl radical |

| Tropylium cation |

| Silyl radical |

| Benzyl silyl ether |

| Alkoxysilane |

Reactivity Profiles and Mechanistic Investigations of Benzylmethoxydimethylsilane

Silicon-Oxygen Bond Reactivity: Hydrolysis and Alcoholysis Dynamics

The silicon-methoxy (Si-OCH₃) bond in benzylmethoxydimethylsilane is susceptible to cleavage through hydrolysis and alcoholysis, reactions that are fundamental to the application of alkoxysilanes in materials science and organic synthesis. These processes are typically catalyzed by either acid or base.

In the presence of water, the methoxy (B1213986) group undergoes hydrolysis to yield a silanol (B1196071) intermediate, benzyldimethylsilanol (B14628021), and methanol (B129727). This reaction is the initial step in the formation of silicone polymers. The mechanism involves the nucleophilic attack of water on the silicon atom. The rate of this hydrolysis is influenced by factors such as pH and temperature. researchgate.netgoogle.com Generally, the hydrolysis of alkoxysilanes is accelerated under acidic or basic conditions compared to neutral pH. researchgate.net

Following the initial hydrolysis, the resulting silanol is a key intermediate that can undergo self-condensation to form a disiloxane, 1,3-dibenzyl-1,1,3,3-tetramethyldisiloxane. specialchem.comwikipedia.orgatamanchemicals.com This condensation reaction involves the elimination of a water molecule from two silanol molecules and is also subject to acid or base catalysis. gelest.comresearchgate.net

The general pathway for the formation of silanols and disiloxanes from alkoxysilanes can be summarized as follows:

Hydrolysis: R₃Si-OR' + H₂O ⇌ R₃Si-OH + R'OH

Condensation: 2 R₃Si-OH ⇌ R₃Si-O-SiR₃ + H₂O

The formation of disiloxanes is a common outcome, though often considered a side reaction in syntheses where the silanol is the desired product. nih.gov The synthesis of disiloxanes can be achieved through the hydrolysis and condensation of organosilicon compounds like alkylchlorosilanes or alkyltrichlorosilanes with water or alcohol. specialchem.comatamanchemicals.com

Carbon-Silicon Bond Reactivity: Cleavage and Functionalization

The carbon-silicon (C-Si) bond in this compound is relatively stable but can be cleaved under specific conditions, enabling the functionalization of the benzyl (B1604629) group. The cleavage of unstrained C(sp³)–Si bonds is a challenging but synthetically valuable transformation in organosilicon chemistry. d-nb.info

One approach to functionalize benzylic silanes involves a Barbier-type coupling of benzylic halides with silicon reagents, which has been shown to be a high-yielding and general strategy for accessing sterically hindered and functionalized benzylic silanes. nsf.gov Conversely, the cleavage of the C-Si bond in benzylsilanes can be promoted by Lewis basic salts to facilitate coupling reactions with aromatic electrophiles. nih.gov This method allows for monoselective benzylic arylation and is compatible with various functional groups. nih.gov

Transition metal-catalyzed reactions have also been developed for C-Si bond cleavage. For example, palladium catalysts can mediate the sila-spirocyclization of certain organosilanes, a process that involves the insertion of a metal-carbon species into a C(sp³)–Si bond. d-nb.info More recently, enzymatic approaches using engineered cytochrome P450 variants have demonstrated the ability to cleave Si-C bonds in siloxanes, opening avenues for the biodegredation of these compounds. researchgate.netnih.govacs.orgcaltech.edu

Reactivity at the Benzyl Moiety: Electrophilic and Nucleophilic Processes

The benzyl group in this compound can undergo reactions characteristic of benzylic systems, including electrophilic and nucleophilic substitutions. The benzylic position is activated towards both radical and ionic reactions due to the stabilizing effect of the adjacent phenyl ring.

Electrophilic Substitution: Electrophilic attack on the aromatic ring can occur, although the silicon-containing substituent may influence the regioselectivity of the reaction. More commonly, electrophilic substitution occurs at the benzylic carbon after activation. For example, allylsilanes and vinylsilanes undergo electrophilic substitution where the silyl (B83357) group is lost. wikipedia.org

Nucleophilic Substitution: The benzylic position can be susceptible to nucleophilic substitution, particularly if a leaving group is present or can be generated in situ. Reactions of benzyl halides with nucleophiles are common. khanacademy.org For instance, benzyl benzenesulfonates undergo nucleophilic substitution with anilines. capes.gov.br The mechanism of these substitutions at the benzylic position can be either Sₙ1 or Sₙ2, depending on the substrate, nucleophile, and reaction conditions. khanacademy.orgrsc.org

Radical Pathways Involving this compound

Radical reactions offer another pathway for the transformation of this compound. numberanalytics.comlibretexts.orgcornell.edu The benzylic C-H bonds are relatively weak and susceptible to hydrogen atom abstraction by radical initiators, forming a resonance-stabilized benzyl radical. This intermediate can then participate in various radical chain reactions. nih.gov

Typical radical reactions involve three main steps: initiation, propagation, and termination. libretexts.orgcornell.edu Initiation can be achieved by thermal or photochemical decomposition of a radical initiator. The propagation steps would involve the reaction of the generated radical with other molecules to form new radical species. libretexts.org For example, a radical initiator can abstract a hydrogen atom from the benzylic position of this compound, and the resulting benzyl radical can then react with other substrates. nih.gov

While specific studies on the radical reactions of this compound are not prominent in the literature, the general principles of radical chemistry suggest that such pathways are feasible and could be exploited for synthetic purposes. numberanalytics.comrsc.org

Methodologies for Mechanistic Elucidation

Understanding the detailed mechanisms of the reactions involving this compound requires specialized experimental techniques.

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. libretexts.orgwikipedia.org By replacing an atom at or near a reactive center with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can provide information about bond-breaking and bond-forming steps in the transition state of the rate-determining step. nih.govyoutube.com

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. nih.gov A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage, but it still influences the rate, for example, through changes in hybridization or hyperconjugation. libretexts.orgwikipedia.org

While no specific KIE studies on this compound have been reported, this methodology could be applied to investigate its reaction mechanisms. For example, a deuterium (B1214612) KIE study on the hydrolysis of the methoxy group could clarify the nature of the transition state. Similarly, studying the KIE for reactions at the benzylic position could distinguish between different possible mechanisms. nih.gov

In Situ Spectroscopic Monitoring (e.g., IR, NMR, EPR)

To understand the reactive nature of a compound like this compound, chemists employ in-situ spectroscopic techniques. These methods allow for the real-time observation of a chemical reaction as it happens, providing a continuous stream of data about the species present in the reaction mixture. frontiersin.orguu.nlmdpi.com This is crucial for detecting transient species that may only exist for fleeting moments. unacademy.com

For a compound containing a silicon-methoxy group and a benzyl group, Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool. magritek.comnews-medical.net Specifically, ¹H, ¹³C, and ²⁹Si NMR could track the transformation of the starting material and the appearance of products. ucsb.edu For instance, changes in the chemical shifts of the methoxy protons or the benzylic protons could indicate their involvement in a reaction. researchgate.net Two-dimensional NMR techniques can further elucidate the connectivity of atoms in any intermediates or products formed. ucsb.edu

Infrared (IR) spectroscopy is another powerful in-situ technique that monitors changes in the vibrational frequencies of chemical bonds. frontiersin.org For this compound, one would expect to see characteristic bands for the Si-O-C linkage, the Si-CH₃ bonds, and the aromatic C-H bonds of the benzyl group. The disappearance of these bands or the appearance of new ones (e.g., a Si-OH band if hydrolysis occurs) would provide direct evidence of the reaction pathway. frontiersin.org

If the reaction is suspected to involve radical species, Electron Paramagnetic Resonance (EPR) spectroscopy would be employed. EPR is specifically sensitive to unpaired electrons and can detect and characterize radical intermediates, providing insight into radical-based reaction mechanisms. mdpi.com

A hypothetical application of these techniques could involve monitoring the hydrolysis of this compound. The following table illustrates the kind of data that might be collected:

| Spectroscopic Technique | Expected Observation for Reactant (this compound) | Expected Observation for Hydrolysis Product (Benzyldimethylsilanol) |

| ¹H NMR | Signal for -OCH₃ protons | Disappearance of -OCH₃ signal, appearance of -OH proton signal |

| ¹³C NMR | Signal for -OCH₃ carbon | Disappearance of -OCH₃ carbon signal |

| ²⁹Si NMR | Characteristic shift for the Si-O-C environment | Shift to a position characteristic of a Si-OH environment |

| IR Spectroscopy | Strong Si-O-C stretching band | Disappearance of Si-O-C band, appearance of a broad O-H stretching band |

Isolation and Characterization of Reaction Intermediates

Reaction intermediates are often highly reactive and short-lived, making their isolation a significant challenge. unacademy.comnumberanalytics.com However, their direct characterization provides undeniable proof of a proposed reaction mechanism. nih.govrsc.org Techniques for isolating intermediates often involve conducting the reaction at very low temperatures to slow down subsequent reaction steps, or using specialized techniques like matrix isolation, where the reactive species is trapped in an inert solid matrix at cryogenic temperatures. unacademy.com

Once isolated, a battery of analytical techniques is used for characterization. In addition to the spectroscopic methods mentioned above (NMR, IR), X-ray crystallography can provide the definitive structure of a stable or trapped intermediate, revealing bond lengths and angles. rsc.org Mass spectrometry is another vital tool for determining the molecular weight and fragmentation pattern of an intermediate. ru.nl

In the context of this compound, if a reaction were to proceed through a silylenium ion intermediate (a silicon-based cation), researchers might attempt to stabilize and isolate it using a non-nucleophilic counterion and a non-coordinating solvent. The successful isolation and crystallographic characterization of such a species would be a landmark achievement in understanding the reactivity of this class of compounds.

The following table outlines potential intermediates in reactions of this compound and the methods for their characterization:

| Potential Intermediate | Generating Reaction | Characterization Methods |

| Benzyldimethylsilanol | Hydrolysis | NMR, IR, Mass Spectrometry |

| Silylium Cation | Lewis Acid Catalyzed Reaction | Low-Temperature NMR, X-ray Crystallography (if stable salt can be formed) |

| Benzyl Radical | Photochemical or Radical Initiated Reaction | EPR Spectroscopy, Chemical Trapping Experiments |

Computational Chemistry in Mechanistic Analysis (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for elucidating reaction mechanisms. numberanalytics.comrsc.orgrsc.org DFT calculations can be used to model the potential energy surface of a reaction, allowing chemists to visualize the energy changes as reactants are converted into products. unicamp.brresearchgate.net This provides insights into the feasibility of a proposed mechanism by calculating the activation energies of transition states and the relative stabilities of intermediates. mdpi.comrsc.org

For this compound, DFT calculations could be used to:

Predict Reactivity: By calculating the electron density at different atoms, one could predict which sites are most susceptible to nucleophilic or electrophilic attack.

Map Reaction Pathways: Researchers can model different possible reaction pathways (e.g., concerted vs. stepwise mechanisms) and determine which is energetically most favorable. unicamp.brrsc.org

Characterize Transition States: The geometry and energy of transition states can be calculated, providing a detailed picture of the highest-energy point along the reaction coordinate. unicamp.br

Simulate Spectra: DFT can be used to predict NMR and IR spectra for proposed intermediates, which can then be compared with experimental data to confirm their identity. researchgate.net

For example, in a study of a hypothetical substitution reaction at the silicon center, DFT calculations could help distinguish between an Sₙ2-type mechanism (with a single pentacoordinate silicon transition state) and a two-step mechanism involving a silylenium ion intermediate. The calculated energy barriers for each pathway would indicate the more likely mechanism. unicamp.brrsc.org

The synergy between experimental work and computational analysis is a hallmark of modern mechanistic chemistry. Experimental observations guide the construction of computational models, and the theoretical results, in turn, suggest new experiments to test the proposed hypotheses. rsc.org

The table below summarizes how DFT could be applied to study the reactivity of this compound:

| Computational Task | Information Gained |

| Geometry Optimization | Predicts the most stable 3D structure of the molecule and potential intermediates. |

| Frequency Calculation | Confirms that optimized structures are true minima or transition states on the potential energy surface and predicts IR spectra. |

| Transition State Search | Identifies the structure and energy of the highest barrier along a reaction pathway, allowing for the calculation of the reaction rate. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that a found transition state connects the reactant and product of a specific reaction step. unicamp.br |

| Solvent Modeling | Accounts for the effect of the solvent on the reaction energetics and mechanism. unicamp.br |

Catalytic Applications and Transformations Involving Benzylmethoxydimethylsilane

Benzylmethoxydimethylsilane as a Reagent in Catalytic Cycles

Participation in Carbon-Carbon Bond Forming Reactions

No research findings were identified that detail the participation of this compound in catalytic cycles for carbon-carbon bond forming reactions. General principles of carbon-carbon bond formation often involve organometallic reagents and transition metal catalysts, but specific examples involving this compound are absent in the available literature. rsc.orgnih.gov

Role in Carbon-Heteroatom Bond Formation

There is no available information on the role of this compound in catalytic carbon-heteroatom bond formation. While the formation of bonds between carbon and atoms such as nitrogen, oxygen, or sulfur is a significant area of catalytic research, the specific involvement of this compound as a reagent or catalyst in these transformations has not been reported. princeton.eduwikipedia.orgunife.itwikipedia.org

Asymmetric Catalysis with Silicon-Containing Species

Enantioselective Transformations

The search did not yield any studies on the use of this compound in enantioselective transformations. Asymmetric catalysis is a field focused on the synthesis of chiral molecules with a specific three-dimensional arrangement, often employing chiral catalysts to control the stereochemical outcome. mdpi.comaaqr.orgyoutube.comrsc.orgmsu.edunih.govwikipedia.org However, no literature specifically implicates this compound in such processes.

Diastereoselective Reactions

No research was found that describes the application of this compound in diastereoselective reactions. Diastereoselective reactions aim to preferentially form one diastereomer over others, and while various strategies exist to achieve this, none of the identified sources mention the use of this compound.

Development of Novel Catalytic Systems Utilizing Silane (B1218182) Compounds

While there is ongoing research into the development of novel catalytic systems utilizing various silane compounds, for instance, in Ziegler-Natta catalysis or hydrosilylation reactions, there is no specific mention of this compound in the development of new catalytic methodologies. The broader field of silicon chemistry in catalysis is active, but information on this particular compound is lacking.

Transition Metal Catalysis (e.g., Ni-catalyzed processes)

Transition metal catalysis is a cornerstone of organosilicon chemistry, facilitating the formation of carbon-silicon and other bonds that are otherwise challenging to construct. While palladium has been prominent, the use of more earth-abundant and cost-effective nickel catalysts has seen a rapid expansion in recent years due to its unique reactivity profile. nih.gov

Nickel-catalyzed reactions involving silyl (B83357) compounds are particularly noteworthy. A significant breakthrough has been the development of the first nickel-catalyzed silyl-Heck reactions. nih.gov These processes utilize simple phosphine-supported nickel catalysts to directly activate silyl triflates for the silylation of styrene (B11656) derivatives, a feat that previously reported palladium systems required iodide additives to achieve. nih.gov A key advantage of these nickel-based catalysts is their ability to incorporate trialkylsilyl groups larger than a methyl group, expanding the synthetic scope. nih.gov The optimization of these reactions involves screening various trialkyl phosphine (B1218219) ligands, where moderately bulky ligands like tBuPCy₂ and Cy₃P have been shown to provide highly active catalysts. nih.gov

Another important Ni-catalyzed transformation is the reductive silylation of alkenyl methyl ethers. rsc.org In one-pot reactions, an air-stable Ni(acac)₂ catalyst, in conjunction with an N-heterocyclic carbene (NHC) ligand, facilitates the reaction of alkenyl methyl ethers with a silyl borate (B1201080) and a hydrosilane. rsc.org This process involves both C–O bond silylation and olefin reduction to generate alkylsilanes, offering a valuable method for the late-stage functionalization of readily available alkenyl ethers. rsc.org

Furthermore, nickel catalysis has been successfully applied to the mono- and dihydrosilylation of aliphatic alkynes. acs.org These reactions can proceed under neat, aqueous, or aerobic conditions to afford synthetically useful β-(E)-vinylsilanes and 1,1-disilanes with high regioselectivity and yields. acs.org The versatility of this method is highlighted by the ability to perform stepwise additions of different silane sources in one pot to create non-identical disilanes. acs.org Mechanistic considerations often point to a Chalk-Harrod pathway, where the oxidative addition of the nickel catalyst into the Si-H bond is a key step. acs.org

While nickel catalysis is a major focus, palladium-catalyzed processes also play a role in transformations involving related silyl electrophiles. The silyl-Negishi reaction, for instance, enables the cross-coupling of silyl electrophiles with secondary alkylzinc halides, a process facilitated by rationally designed palladium-phosphine catalysts like DrewPhos that suppress alkene isomerization. nih.gov

| Reaction Type | Catalyst System | Silyl Reagent Example | Key Features | Ref. |

| Silyl-Heck Reaction | Ni(COD)₂ / Cy₃P | BnMe₂SiOTf | Direct activation of silyl triflates; tolerates larger alkyl groups on silicon. | nih.gov |

| Reductive Silylation | Ni(acac)₂ / IMes·HCl | Silyl Borate / HSiEt₃ | One-pot C-O bond silylation and olefin reduction of alkenyl methyl ethers. | rsc.org |

| Alkyne Dihydrosilylation | Ni(acac)₂ / Ligand | Ph₂SiH₂ | High regioselectivity for 1,1-disilanes; works in aqueous/aerobic conditions. | acs.org |

| Silyl-Negishi Reaction | Palladium / DrewPhos | Silyl Iodide | Cross-coupling with secondary zinc organometallics; rationally designed ligand. | nih.gov |

Organocatalysis and Biocatalysis

The use of metal-free organocatalysts and enzymes (biocatalysts) represents a significant advancement in green and sustainable chemistry. While direct catalytic applications involving this compound are not extensively documented, the broader field of organosilicon chemistry has seen important progress in these areas, suggesting potential future applications.

Organocatalysis has emerged as a powerful tool for activating silanes. bohrium.com For example, stable N-heterocyclic carbenes (NHCs) have been shown to catalyze the reduction of carbon dioxide to methanol (B129727) using silanes under mild conditions. nih.gov This offers a promising protocol for CO₂ fixation that is more efficient than many transition-metal-based systems. nih.gov Another area of progress is the synthesis of silicon-stereogenic silanes, which have increasing applications in medicinal and materials science. bohrium.comresearchgate.net Strong and confined Brønsted acids, acting as organocatalysts, can enable the dynamic kinetic asymmetric transformation (DYKAT) of racemic allylsilanes, providing access to valuable Si-stereogenic silyl ethers with high enantioselectivity. nih.gov These methods demonstrate that small organic molecules can effectively catalyze transformations of silane functional groups. nih.govorganic-chemistry.org

Biocatalysis in organosilicon chemistry is a more nascent field but holds considerable promise for achieving high selectivity under environmentally benign conditions. acs.org Research has focused on enzymes capable of forming silicon-oxygen bonds. One such enzyme, Silicatein-α (Silα), derived from marine sponges, naturally catalyzes the condensation of inorganic Si-O bonds. mdpi.comopen.ac.ukresearchgate.net Studies have shown that Silα can also be used as a biocatalyst for the condensation of organosilanols with various phenols and alcohols to form silyl ethers. mdpi.comresearchgate.net The enzyme generally shows a preference for phenolic substrates and can exhibit enantioselectivity, favoring the silylation of S-enantiomers in chiral alcohols. mdpi.com Although conversions can be modest, these results establish a proof of concept for enzymatic silylation. mdpi.com Advances in directed evolution are paving the way for engineering enzymes with non-natural activities, including the potential for C-Si bond formation, which could dramatically expand the scope of biocatalysis in organosilicon synthesis. acs.org

Photocatalytic Applications

Visible-light photocatalysis has become a powerful strategy for developing novel chemical transformations under mild and green conditions. acs.org This approach has been successfully extended to the formation of C-Si bonds, enabling the synthesis of valuable organosilicon compounds. acs.orgacs.org Although specific photocatalytic reactions of this compound are not widely reported, the general strategies developed for other silanes provide a clear framework for its potential involvement.

A common strategy involves the photocatalytic generation of silyl radicals, which can then participate in subsequent bond-forming reactions. acs.org One method employs pentacoordinate silylsilicates, derived from reagents like Martin's spirosilane, as silyl radical precursors under visible light irradiation. acs.orgacs.orgnih.govresearchgate.net This approach has been used for the hydrosilylation of a broad range of alkenes and alkynes and for the C-H silylation of heteroarenes. acs.orgnih.gov

Another route to silyl radicals is through the activation of a Si-H bond in hydrosilanes. A dual photoredox/nickel catalysis system has been developed for the silylation of aryl bromides using a hydrosilane like (TMS)₃SiH. rsc.org In this process, an iridium-based photocatalyst absorbs light and initiates a single-electron transfer process that generates a silyl radical. This radical then enters a synergistic catalytic cycle with a nickel co-catalyst to form the final arylsilane product. rsc.org This dual catalytic system operates at room temperature and demonstrates how photocatalysis can be merged with transition metal catalysis to achieve new reactivity. rsc.org

Copper salts can also be used to photocatalyze the direct cross-coupling of C(sp)-H and Si-H bonds. chemistryviews.org In the presence of a copper(I) catalyst, an oxidant, and blue LED light, terminal alkynes react with various silanes to form alkynylsilanes in moderate to excellent yields. The proposed mechanism involves the light-mediated formation of a Cu(I)-acetylide, which, after oxidation and reaction with a silyl radical generated from the Si-H bond, yields the C-Si coupled product. chemistryviews.org These examples showcase the growing utility of photocatalysis for constructing organosilicon compounds from simple precursors.

Rational Catalyst Design and Optimization Strategies

The efficiency, selectivity, and scope of catalytic reactions involving silanes are critically dependent on the nature of the catalyst. Consequently, significant research efforts are directed toward the rational design of new catalysts and the systematic optimization of reaction conditions.

Rational Catalyst Design aims to create catalysts with improved performance based on a molecular-level understanding of the reaction mechanism. nih.gov A prominent example is the development of catalysts for the palladium-catalyzed silyl-Heck reaction. acs.org Initial catalysts suffered from competitive isomerization of the alkene starting material, leading to low yields of the desired allylsilane product. acs.org Through rational design, a second-generation phosphine ligand, bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, was developed. acs.org This ligand, featuring specific steric and electronic properties, effectively suppresses isomerization and dramatically improves the yield and selectivity of the reaction. acs.org Similarly, in the silyl-Negishi reaction, the rationally designed DrewPhos ligand was shown to be paramount for promoting efficient cross-coupling while preventing rearrangement of the organometallic partner. nih.gov These examples underscore how targeted modifications to a catalyst's structure can overcome key performance limitations.

Optimization Strategies are employed to identify the ideal reaction parameters for a given catalytic transformation. Traditional optimization often involves screening variables one at a time, but modern approaches utilize more systematic and efficient methods. nih.govacs.org For instance, the development of Ni-catalyzed silylation reactions involves extensive screening of parameters such as the nickel precatalyst, the type of phosphine or NHC ligand, the base, the solvent, and the temperature to maximize product yield and selectivity. nih.govrsc.orgrsc.org

More advanced strategies leverage statistical methods and machine learning to navigate the complex parameter space of a chemical reaction.

Design of Experiments (DoE): This statistical approach allows for the simultaneous variation of multiple factors, enabling the identification of optimal conditions and interactions between variables with fewer experiments than traditional methods.

Bayesian Optimization: This is an algorithmic approach that uses a probabilistic model to select the most promising experiments to run next, balancing the exploration of new conditions with the exploitation of known good conditions. mdpi.com This self-optimizing method is particularly powerful for complex reactions with mixed categorical (e.g., ligand type) and continuous (e.g., temperature) variables and has been successfully applied to rapidly optimize cross-coupling reactions. mdpi.com

These design and optimization methodologies are crucial for transforming novel catalytic reactions into practical and robust synthetic tools, accelerating the development of efficient processes for producing organosilicon compounds. nih.gov

Advanced Synthetic Applications of Benzylmethoxydimethylsilane

Precursor Role in Complex Organic Molecule Synthesis

Organosilicon compounds are fundamental tools in modern organic synthesis, serving as protecting groups, synthetic intermediates, and directing groups. Within this class, Benzylmethoxydimethylsilane offers a distinct combination of reactivity and stability.

Building Block for Natural Product Synthesis

The incorporation of silicon-containing fragments is a key strategy in the assembly of complex natural products. Organosilanes can act as temporary tethers or be converted into other functional groups, such as hydroxyl groups, through transformations like the Tamao-Fleming oxidation. While the broader class of benzyl-substituted silanes is valued for its unique reactivity, specific examples detailing the use of this compound as a direct building block in the total synthesis of natural products are not prominent in a review of current scientific literature. Its potential lies in acting as a masked hydroxyl group or a sterically demanding substituent during the assembly of intricate molecular architectures.

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds are foundational to pharmaceuticals and agrochemicals. The synthesis of these ring systems often requires precise control of reactivity and regioselectivity. Silyl (B83357) groups can be instrumental in achieving this control. For instance, silyl-substituted precursors can influence the stereochemical outcome of cyclization reactions or activate specific positions for functionalization.

Research into the synthesis of N-heterocycle substituted silyl iron complexes has demonstrated that metal-bound trichlorosilyl (B107488) ligands can undergo nucleophilic substitution with heterocyclic anions like pyrrolide. nih.gov While this showcases the integration of heterocycles with silicon centers, the direct application of this compound as a starting reagent in mainstream heterocyclic synthesis methodologies is not widely documented. Its potential utility would likely involve leveraging the benzyldimethylsilyl moiety as a protecting group for a heteroatom or as a directing group in metal-catalyzed C-H functionalization or cross-coupling reactions, although specific research findings are scarce.

Engineering of Organosilicon Polymers and Advanced Materials

The ability of alkoxysilanes to undergo hydrolysis and condensation makes them ideal precursors for organosilicon polymers (silicones) and hybrid organic-inorganic materials. This compound, with its single hydrolyzable methoxy (B1213986) group, plays a specific and controlled role in these processes.

Polymerization Mechanisms and Kinetics